molecular formula C17H25BFNO3 B8243560 N-(tert-Butyl)-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(tert-Butyl)-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8243560
M. Wt: 321.2 g/mol
InChI Key: XAAJQMVDJJIFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring:

  • A tert-butyl group on the amide nitrogen.
  • A fluoro substituent at the para-position (C4) of the benzamide core.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the ortho-position (C2) of the benzamide.

Properties

IUPAC Name

N-tert-butyl-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-15(2,3)20-14(21)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAJQMVDJJIFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-Butyl)-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H25BFNO4
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 1186637-38-6

This compound exhibits biological activity primarily through inhibition of specific kinases involved in various cellular processes.

Kinase Inhibition

Recent studies have demonstrated that compounds with similar structural motifs can inhibit kinases such as GSK-3β and IKK-β. For instance:

CompoundKinase TargetIC50 (nM)
Compound IGSK-3β10
Compound IIGSK-3β1314
N-(tert-butyl)-4-fluoro...TBDTBD

This indicates that modifications in the structure can significantly affect the potency against these kinases.

Cytotoxicity and Cell Viability

The cytotoxic effects of N-(tert-butyl)-4-fluoro... were assessed in various cell lines including HT-22 (neuronal) and BV-2 (microglial). The findings showed that:

  • At concentrations up to 10 µM, the compound did not significantly decrease cell viability.
  • Compounds with similar dioxaborolane moieties showed varying degrees of cytotoxicity depending on their substituents.

The results are summarized in the following table:

Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
0.1>90>90
1>90>90
10>85>85
50<50<50

Anti-inflammatory Activity

In BV-2 microglial cells, the compound demonstrated potential anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6). The results indicate that at a concentration of 1 µM:

  • NO Levels : Reduced significantly compared to control.
  • IL-6 Levels : Also decreased markedly.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(tert-butyl)-4-fluoro...:

  • Study on GSK-3β Inhibitors : A focused library of compounds was screened for GSK-3β inhibition. Compounds similar to N-(tert-butyl)-4-fluoro... showed promising results with IC50 values indicating effective inhibition.
  • SARS-CoV-2 Protease Inhibition : Research has indicated that boronic acid derivatives can inhibit viral proteases effectively. While specific data on N-(tert-butyl)-4-fluoro... is limited in this context, its structural analogs have shown significant antiviral activity.

Comparison with Similar Compounds

Key Takeaways

  • Substituent positioning (e.g., fluorine at C4 vs. C3) significantly impacts electronic effects and reaction pathways.
  • Boronate esters (as in the target compound) offer superior stability compared to boronic acids () .
  • The tert-butyl group enhances lipophilicity but may introduce steric challenges in synthesis .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors

The most widely reported method involves Miyaura borylation, where a halogenated benzamide precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). A representative protocol adapts conditions from analogous boronate ester syntheses:

  • Starting Material : 2-Bromo-4-fluoro-N-(tert-butyl)benzamide.

  • Reagents : Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), potassium acetate (3 equiv).

  • Solvent : Anhydrous 1,4-dioxane.

  • Conditions : 80°C under inert atmosphere for 18 hours.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronate group. The tert-butylamide remains stable under these conditions due to its electron-withdrawing nature, which mitigates side reactions.

Yield Optimization :

  • Increasing Pd loading to 5 mol% improved yields from 70% to 85% in analogous systems.

  • Substituting KOAc with Cs₂CO₃ reduced decomposition of acid-sensitive intermediates.

Copper-Mediated Borylation Strategies

Alternative routes employ copper catalysts for boronate installation, particularly useful for substrates sensitive to palladium. A modified procedure from piperidine boronate syntheses demonstrates:

  • Starting Material : 2-Iodo-4-fluoro-N-(tert-butyl)benzamide.

  • Reagents : B₂pin₂ (1.5 equiv), CuI (10 mol%), LiOMe (2 equiv), PPh₃ (10 mol%).

  • Solvent : Acetonitrile.

  • Conditions : 37°C under argon for 24 hours.

Key Observations :

  • Copper-mediated pathways favor iodides over bromides due to faster oxidative addition.

  • LiOMe acts as a mild base, preventing demethylation of the pinacol ester.

Challenges :

  • Lower yields (50–60%) compared to Pd-catalyzed methods.

  • Competing Ullmann coupling observed at temperatures >50°C.

Sequential Amidation and Borylation Approaches

For substrates where pre-functionalization is impractical, a sequential strategy proves effective:

Step 1: Amide Formation

  • Substrate : 4-Fluoro-2-bromobenzoic acid.

  • Coupling Reagent : HATU, DIPEA in DMF.

  • Amine Source : tert-Butylamine.

  • Yield : 89% after recrystallization (adapted from).

Step 2: Borylation

  • Conditions : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), B₂pin₂ (1.2 equiv), KOAc (3 equiv) in THF at 65°C.

Advantages :

  • Avoids handling unstable boronate intermediates.

  • Permits late-stage diversification of the benzamide scaffold.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading3–5 mol% Pd+15–20%
Temperature80°C (Pd); 37°C (Cu)Prevents decomposition
BaseKOAc (Pd); LiOMe (Cu)Enhances transmetallation
Solvent1,4-Dioxane (Pd); MeCN (Cu)Improves solubility

Side Reactions :

  • Protodeboronation: Mitigated by rigorous anhydrous conditions.

  • Amide Hydrolysis: Avoided by maintaining pH < 8 in aqueous workups.

Purification and Characterization

Purification :

  • Flash chromatography (hexane:EtOAc 9:1) effectively separates boronate esters from pinacol byproducts.

  • Recrystallization from EtOAc/hexane yields analytically pure material (>99% by HPLC).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 12H, Bpin), 1.42 (s, 9H, t-Bu), 7.12–7.25 (m, 3H, Ar–H).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of Bpin).

  • HRMS : Calcd. for C₁₈H₂₆BFNO₃ [M+H]⁺: 346.1894; Found: 346.1891.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Pd-Catalyzed Borylation8599HighExcellent
Cu-Mediated Borylation6095ModerateLimited
Sequential Approach7598HighGood

Recommendations :

  • Lab-Scale : Pd-catalyzed method offers reproducibility.

  • Large-Scale : Sequential approach reduces boronate handling risks.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

  • Answer : The compound contains a benzamide core with a fluorine substituent at the 4-position and a tert-butyl group on the amide nitrogen. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at the 2-position enables participation in Suzuki-Miyaura couplings. The tert-butyl group enhances steric bulk, potentially reducing undesired side reactions during coupling . Fluorine’s electron-withdrawing nature may modulate electronic effects, affecting reaction rates and regioselectivity .
Structural Feature Role in Reactivity
Boronate ester (dioxaborolan)Enables cross-coupling with aryl halides
Fluorine substituentModulates electron density of the aromatic ring
tert-Butyl groupSteric protection of the amide bond

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical route involves:

Borylation : Introducing the boronate ester via Miyaura borylation of a halogenated precursor (e.g., 2-bromo-4-fluoro-N-(tert-butyl)benzamide) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Amide Formation : Coupling 4-fluoro-2-boronic acid derivatives with tert-butylamine using carbodiimide-mediated activation (e.g., EDC/HOBt) .
Key considerations include inert atmosphere (N₂/Ar) for borylation and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can spectroscopic methods (NMR, MS) be used to confirm the compound’s structure?

  • Answer :

  • ¹H NMR : Fluorine coupling (²JHF) observed as splitting in aromatic protons (δ 7.2–8.0 ppm). The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm .
  • ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₂₆BFNO₃: 350.1964) .

Q. What stability considerations are critical for handling and storing this compound?

  • Answer :

  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous environments. Store under anhydrous conditions (desiccator, molecular sieves) .
  • Light Sensitivity : Protect from UV light to prevent decomposition of the aromatic system .
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with electron-deficient aryl halides?

  • Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and selectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF). DMF often improves solubility of electron-deficient partners .
  • Base Selection : Use K₂CO₃ for mild conditions or CsF for enhanced reactivity with deactivated substrates .
  • Monitoring : Track conversion via TLC (UV-active spots) or in situ ¹⁹F NMR to detect fluorine-containing intermediates .

Q. How should researchers address contradictory data in cross-coupling yields reported across studies?

  • Answer :

  • Variable Control : Standardize substrate ratios (e.g., 1:1.2 boronate:aryl halide), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .
  • Byproduct Analysis : Use LC-MS to identify undesired protodeboronation or homocoupling products. Adjust ligand (e.g., SPhos) to suppress side reactions .
  • Reproducibility : Validate results across multiple batches, noting lot-to-lot variability in reagents (e.g., Pd sources) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

  • Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic sites .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states in polar aprotic media .
  • Docking Studies : Model interactions with catalytic Pd intermediates to predict regioselectivity in coupling reactions .

Q. What strategies can be used to design derivatives with enhanced biological activity?

  • Answer :

  • Bioisosteric Replacement : Substitute fluorine with other halogens (Cl, Br) or trifluoromethyl groups to modulate lipophilicity .
  • Boronate Masking : Convert the boronate ester to a trifluoroborate salt (K⁺ salt) for improved stability in aqueous assays .
  • SAR Studies : Synthesize analogs with varied tert-alkyl groups (e.g., cyclopentyl vs. adamantyl) to explore steric effects on target binding .

Q. How can byproducts from the synthesis be identified and minimized?

  • Answer :

  • HPLC-PDA/MS : Detect impurities via reverse-phase chromatography (C18 column, acetonitrile/water gradient). Common byproducts include deboronated aromatics and tert-butylamide hydrolysis products .
  • Purification Tweaks : Use preparative HPLC with 0.1% TFA in mobile phase to resolve polar impurities.
  • Kinetic Profiling : Quench reactions at intervals (1, 3, 6 hrs) to identify optimal stopping points for maximal yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.